
5-Methyl-2-(methylsulfanyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzaldehyde, 5-methyl-2-(methylthio)-: is an organic compound with the molecular formula C9H10OS. It is a derivative of benzaldehyde, characterized by the presence of a methyl group and a methylthio group attached to the benzene ring. This compound is known for its distinctive odor and is used in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 5-methyl-2-(methylthio)- typically involves the introduction of the methylthio group to the benzaldehyde structure. One common method is the reaction of 5-methyl-2-bromobenzaldehyde with sodium methylthiolate in a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of Benzaldehyde, 5-methyl-2-(methylthio)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions:
Oxidation: Benzaldehyde, 5-methyl-2-(methylthio)- can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the aldehyde group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of the corresponding alcohol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methylthio group can act as a directing group. Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Br2, HNO3
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
科学的研究の応用
Chemistry: Benzaldehyde, 5-methyl-2-(methylthio)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving sulfur-containing substrates. It is also employed in the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: The compound’s derivatives have shown promise in medicinal chemistry for the development of drugs targeting specific enzymes or receptors. Its unique structure allows for the design of molecules with enhanced biological activity and selectivity.
Industry: In the industrial sector, Benzaldehyde, 5-methyl-2-(methylthio)- is utilized in the production of fragrances and flavoring agents. Its distinct odor makes it a valuable component in the formulation of perfumes and food additives.
作用機序
The mechanism of action of Benzaldehyde, 5-methyl-2-(methylthio)- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes or receptors, leading to the modulation of their activity. The methylthio group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. These interactions can result in the inhibition or activation of enzymatic pathways, depending on the specific target.
類似化合物との比較
Benzaldehyde: The parent compound, lacking the methyl and methylthio groups.
2,5-Dimethoxybenzaldehyde: A derivative with methoxy groups instead of methylthio.
4-Methylthio-benzaldehyde: A compound with the methylthio group in a different position on the benzene ring.
Uniqueness: Benzaldehyde, 5-methyl-2-(methylthio)- is unique due to the presence of both a methyl and a methylthio group, which confer distinct chemical and physical properties. These substituents influence the compound’s reactivity, making it a versatile intermediate in organic synthesis. Additionally, the combination of these groups can enhance the compound’s biological activity, making it a valuable scaffold in drug discovery.
特性
CAS番号 |
13616-73-4 |
|---|---|
分子式 |
C9H10OS |
分子量 |
166.24 g/mol |
IUPAC名 |
5-methyl-2-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C9H10OS/c1-7-3-4-9(11-2)8(5-7)6-10/h3-6H,1-2H3 |
InChIキー |
ORJUTUPXGUUBJO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)SC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


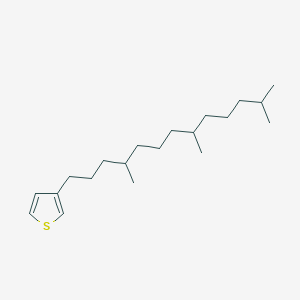
![1-(2,5-Dimethoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084499.png)
![N-[(3-bromo-5-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14084500.png)
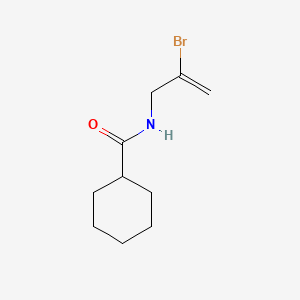

![1,3,6,7-tetramethyl-8-[3-(phenylamino)propyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14084509.png)
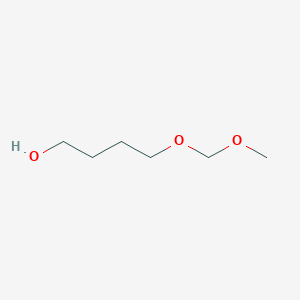

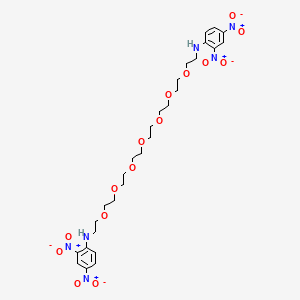
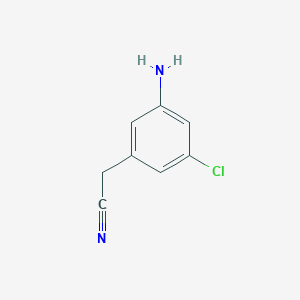
![7-[3-[4-(4-Fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B14084551.png)
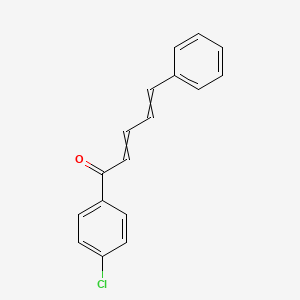
![N-(3-chlorophenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14084562.png)
![2-Bromo-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14084565.png)
